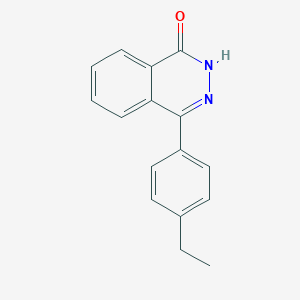

4-(4-ethylphenyl)-2H-phthalazin-1-one

Description

Structure

3D Structure

Properties

CAS No. |

102990-37-4 |

|---|---|

Molecular Formula |

C16H14N2O |

Molecular Weight |

250.29g/mol |

IUPAC Name |

4-(4-ethylphenyl)-2H-phthalazin-1-one |

InChI |

InChI=1S/C16H14N2O/c1-2-11-7-9-12(10-8-11)15-13-5-3-4-6-14(13)16(19)18-17-15/h3-10H,2H2,1H3,(H,18,19) |

InChI Key |

HQVDWGYUVSZTHP-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)C2=NNC(=O)C3=CC=CC=C32 |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NNC(=O)C3=CC=CC=C32 |

solubility |

0.3 [ug/mL] |

Origin of Product |

United States |

Derivatization and Structural Modification Strategies of the Phthalazinone Nucleus

Inhibition of Pro-inflammatory Mediators

One of the primary mechanisms of the anti-inflammatory action of phthalazinone derivatives is the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). mdpi.com The inhibition of these enzymes reduces the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.

Furthermore, some phthalazinone derivatives have been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), by inhibiting phosphodiesterase-4 (PDE-4). osf.io

Strictly Excluding Dosage/administration, Safety/adverse Effect Profiles, and Clinical Human Trial Data.

Enzyme and Receptor Inhibition Mechanisms

The phthalazinone scaffold is a versatile structure in medicinal chemistry, known to interact with a wide range of biological targets. researchgate.net Derivatives of this core structure have been investigated for their potential to inhibit various enzymes and antagonize receptors, which are critical in numerous physiological and pathological processes.

Poly(ADP-ribose) Polymerase (PARP) Inhibition Mechanisms

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are crucial for DNA repair. researchgate.netnih.gov They detect single-strand breaks in DNA and facilitate their repair through the base excision repair (BER) pathway. researchgate.netscispace.com The inhibition of PARP is a key strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. researchgate.netnih.gov This inhibition leads to an accumulation of unrepaired single-strand breaks, which can result in the formation of lethal double-strand breaks during DNA replication, a concept known as synthetic lethality. scispace.comnih.gov

The phthalazinone core is a well-established pharmacophore for PARP inhibition. researchgate.net Screening efforts identified 4-arylphthalazinones as inhibitors of PARP-1's catalytic activity. researchgate.net Further optimization led to the development of potent PARP inhibitors based on the 4-benzyl-2H-phthalazin-1-one scaffold. researchgate.netnih.gov For instance, the compound 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one is a potent inhibitor of both PARP-1 and PARP-2. nih.govscispace.com The mechanism of these inhibitors involves competing with the endogenous substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), at the catalytic site of the PARP enzyme. nih.gov Another critical aspect of their mechanism is "PARP trapping," where the inhibitor not only blocks the enzyme's catalytic activity but also traps it on the DNA, which is a highly cytotoxic lesion that further disrupts DNA replication and repair.

Derivatives of the 4-substituted-2H-phthalazin-1-one scaffold have been extensively explored, leading to clinically approved PARP inhibitors. researchgate.net The structure-activity relationship (SAR) studies reveal that the 4-benzyl phthalazinone moiety is a core component responsible for PARP-1 inhibiting potency. researchgate.net

Kinase Inhibition Profiles (e.g., EGFR, VEGFR-2, Aurora Kinase, MAPK)

Phthalazinone-based molecules have been developed as inhibitors of a diverse range of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer. researchgate.net

Aurora Kinase Inhibition: Aurora kinases, particularly Aurora B, are essential for proper cell division, and their overexpression is linked to tumorigenesis. researchgate.netnih.gov A series of novel 4-substituted phthalazinones have been synthesized and identified as Aurora B kinase inhibitors. nih.govdntb.gov.ua For example, the compound 1-(4-(2-((4-oxo-3,4-dihydrophthalazin-1-yl)amino)ethyl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea demonstrated moderate Aurora B inhibitory activity with an IC50 value of 142 nM. researchgate.netnih.gov The mechanism of inhibition involves binding to the ATP-binding pocket of the kinase, as shown by molecular docking studies where key hydrogen bonds were formed with amino acid residues like Ala173, Glu171, and Glu177 in Aurora B. nih.gov This inhibition leads to a blockage of the kinase's phosphorylation activity, resulting in cell cycle arrest at the G2/M phase and subsequent apoptosis. researchgate.netnih.gov

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the process of forming new blood vessels, which is vital for tumor growth and metastasis. nih.govnih.gov The 1-substituted-4-phenylphthalazine scaffold has emerged as a promising framework for designing VEGFR-2 inhibitors. nih.gov The design of these inhibitors is based on the pharmacophoric features of known VEGFR-2 inhibitors like Sorafenib and Vatalanib. nih.govnih.gov These features typically include a flat heteroaromatic ring to occupy the ATP binding domain, a central hydrophobic linker, a functional group for hydrogen bonding with key amino acids such as Glu885 and Asp1046, and a terminal hydrophobic moiety. nih.gov

EGFR and MAPK Inhibition: The phthalazinone scaffold has also been implicated in the inhibition of other kinases such as the Epidermal Growth Factor Receptor (EGFR) and p38 Mitogen-Activated Protein Kinase (MAPK). researchgate.net While specific data on 4-(4-ethylphenyl)-2H-phthalazin-1-one is not detailed, the general class of phthalazine-based small molecules has been developed to target these important signaling proteins. researchgate.netnih.gov

Table 1: Kinase Inhibition by Phthalazinone Derivatives

| Compound/Series | Target Kinase | IC50 Value | Reference |

|---|---|---|---|

| 1-(4-(2-((4-Oxo-3,4-dihydrophthalazin-1-yl)amino)ethyl) phenyl)-3-(3-(trifluoromethyl)phenyl)urea (17b) | Aurora B | 142 nM | researchgate.netnih.gov |

| N-cyclohexyl-4-((4-(1-methyl-1H-pyrazol-4-yl)-1-oxophthalazin-2(1H)-yl) methyl) benzamide (B126) (12c) | Aurora A | 118 ± 8.1 nM | researchgate.net |

Note: The table presents data for representative phthalazinone derivatives to illustrate the potential activity of the scaffold.

DNA Topoisomerase II Inhibition

DNA topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and recombination. nih.govnih.gov Topoisomerase II (Topo II) functions by creating transient double-strand breaks in the DNA to allow another strand to pass through, after which it re-ligates the break. nih.gov Certain anticancer agents work by stabilizing the "cleavable complex," which is the intermediate state where Topo II is covalently bound to the broken DNA. This prevents the re-ligation of the DNA strands, leading to permanent DNA damage and apoptosis. nih.gov

Phthalazine-based derivatives have been investigated as Topo II inhibitors. nih.gov These compounds can act as DNA intercalators, inserting themselves between the base pairs of the DNA double helix. nih.gov This intercalation can interfere with the normal function of DNA and enzymes like Topo II. For instance, a study on new phthalazine (B143731) derivatives showed that they could inhibit the Topo II enzyme and also intercalate with DNA, with one compound exhibiting a Topo II IC50 value of 7.02 ± 0.54 µM. nih.gov Molecular docking studies suggested that these compounds could fit into the DNA-Topo II complex, forming interactions that stabilize the cleavable complex. nih.gov

Aldose Reductase (AR) Inhibition

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. openmedicinalchemistryjournal.comresearchgate.net Under normal glycemic conditions, this pathway is minor, but in hyperglycemic states like diabetes mellitus, its increased activity leads to sorbitol accumulation. researchgate.netnih.gov This accumulation is implicated in the pathogenesis of long-term diabetic complications. openmedicinalchemistryjournal.comresearchgate.net Therefore, inhibiting aldose reductase is a key therapeutic strategy. openmedicinalchemistryjournal.com

The phthalazinone nucleus is among the versatile scaffolds that have been developed into aldose reductase inhibitors. researchgate.net While many potent AR inhibitors are based on other scaffolds like spirobenzopyran or benzothiazine, the potential for phthalazinone derivatives in this area has been recognized. researchgate.netopenmedicinalchemistryjournal.comrsc.org The general mechanism for these inhibitors is to bind to the active site of the aldose reductase enzyme, preventing it from converting glucose to sorbitol.

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides like cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By regulating the levels of these second messengers, PDEs play a crucial role in a vast array of cellular processes. nih.gov PDE4 is specific for cAMP and is a major target for anti-inflammatory and respiratory diseases. nih.govdatapdf.com

A novel series of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones were synthesized and found to be specific inhibitors of PDE4. nih.gov Structure-activity relationship studies in this series and related phthalazinones showed that substitutions on the nitrogen atom (N-2) of the phthalazinone ring were beneficial for PDE4 inhibitory activity. nih.govdatapdf.com For example, certain cis-hexahydrophthalazinones and their tetrahydro analogues demonstrated potent PDE4 inhibition with pIC50 values ranging from 7.6 to 8.4. nih.gov Molecular modeling suggests that the steric interactions of different parts of the molecule with the enzyme's binding site are critical for potent inhibition. nih.gov

Adenosine Receptor Antagonism (e.g., Human A3 Adenosine Receptor)

Adenosine receptors are a class of G protein-coupled receptors (GPCRs) with four subtypes (A1, A2A, A2B, and A3) that are involved in numerous physiological processes. nih.govnih.gov The A3 adenosine receptor (A3AR) has been identified as a target for various conditions, including inflammatory diseases and cancer. nih.gov

Phthalazinone derivatives have been identified as ligands for adenosine receptors. researchgate.net While much of the research on A3AR focuses on agonists, the interaction of different chemical scaffolds with these receptors is an active area of investigation. nih.gov Additionally, research into new 4-(4-methyl-phenyl)phthalazin-1(2H)-one derivatives, which are structurally very similar to this compound, has been conducted to evaluate their effects on alpha1-adrenoceptors, indicating the broader potential of this chemical class to interact with various GPCRs. nih.gov The species-dependent pharmacology of the A3AR is a notable challenge in drug development, as ligands can show significantly different affinities and efficacies between human and rodent receptors. nih.gov

Acetylcholinesterase (AChE) Inhibition and Amyloid-Beta Aggregation Modulation

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. Research into the phthalazinone scaffold has identified derivatives with significant potential as AChE inhibitors. nih.govbenthamdirect.com A recent 2023 study detailed the design and synthesis of twenty novel phthalazinone-based compounds as inhibitors of human AChE (hAChE). nih.gov Among these, two compounds in particular, 7e and 17c , showed in vitro activity that was comparable or even superior to the well-known Alzheimer's drug, Donepezil. nih.gov

Further investigation into the mechanism of the most potent of these compounds, 17c , revealed a mixed-type inhibition model. nih.gov This suggests that the molecule can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. nih.gov The ability to interact with the PAS is particularly noteworthy, as this site is also implicated in the aggregation of amyloid-beta (Aβ) peptide, a central event in the pathology of Alzheimer's disease. While direct modulation of Aβ aggregation by simple phthalazinones is not extensively documented, the dual binding capability of advanced derivatives highlights a potential multi-target approach for neurodegenerative conditions. nih.govcapes.gov.br Another study also explored new phthalazinone derivatives for their dual inhibitory activity against PARP-1 and cholinesterase, further underscoring the therapeutic potential of this chemical class in the context of Alzheimer's disease. benthamdirect.com

Cellular Pathway Modulation and Biological Response

NF-κB Pathway Modulation

The nuclear factor kappa B (NF-κB) pathway is a central signaling cascade involved in inflammation, immune responses, and cell survival. Chronic activation of this pathway is linked to various inflammatory diseases and cancers. While the search for selective blockers of NF-κB signaling is an active area of research, there is no specific information in the reviewed literature detailing the modulation of the NF-κB pathway by this compound or its close analogs.

Induction of Apoptosis and Cell Cycle Arrest (e.g., p53, Caspase 3, cdk1 Expression)

A significant body of research demonstrates that various phthalazinone derivatives can exert anticancer effects by inducing programmed cell death (apoptosis) and halting the cell division cycle. Studies on novel oxadiazol-phthalazinone derivatives have shown potent anti-proliferative activity against human liver (HepG2) and breast (MCF-7) cancer cell lines. rsc.orgnih.gov

Mechanistic investigations into these effects revealed that the compounds' activity is linked to the modulation of key regulatory proteins. rsc.orgresearchgate.net Treatment of cancer cells with these phthalazinone derivatives led to a notable elevation in the expression of the tumor suppressor protein p53 and the executioner enzyme Caspase 3, which are critical for initiating and carrying out apoptosis. rsc.org Concurrently, the expression of cyclin-dependent kinase 1 (cdk1), a protein essential for cell cycle progression, was downregulated. rsc.org This dual action of inducing apoptosis and arresting the cell cycle highlights the therapeutic potential of the phthalazinone scaffold. One study found that a specific phthalazinone derivative induced total apoptosis in HCT-116 colon cancer cells by 21.7-fold compared to untreated cells and caused cell cycle arrest in the S-phase. nih.gov

Table 1: Effects of Selected Phthalazinone Derivatives on Apoptosis and Cell Cycle Markers in HepG2 Cancer Cells

| Compound | Effect on p53 Expression | Effect on Caspase 3 Expression | Effect on cdk1 Expression | Reference |

|---|---|---|---|---|

| Derivative 1 | Elevated | Elevated | Down-regulated | rsc.org |

| Derivative 2e | Elevated | Elevated | Down-regulated | rsc.org |

| Derivative 7d | - | Induced Apoptosis | Arrested Cell Cycle | nih.gov |

Note: The data presented is for oxadiazol-phthalazinone derivatives, not this compound.

Mechanistic Investigations into Antimicrobial Activity

The phthalazinone nucleus is a component of many compounds that have been evaluated for antimicrobial properties. osf.ioosf.ionih.gov Various derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. osf.ionih.gov For instance, studies on 4-biphenyl-4-yl-(2H)-phthalazin-1-one derivatives showed that some of the synthesized compounds exhibited antimicrobial effects.

However, the specific instructions to detail the mechanism of action, such as bacterial cell membrane disruption, cannot be fulfilled based on the available literature. While the antimicrobial potential of the phthalazinone class of compounds is established, detailed mechanistic studies elucidating how they exert these effects, particularly concerning the integrity of the bacterial cell membrane, are not described in the reviewed scientific papers.

Structure Activity Relationship Sar Investigations of Phthalazinone Scaffolds

Impact of Substituent Position and Electronic Nature on Biological Efficacy

The biological activity of phthalazinone derivatives is highly sensitive to the nature and position of substituents on both the phthalazinone core and the 4-phenyl ring. The ethyl group at the para-position of the phenyl ring in 4-(4-ethylphenyl)-2H-phthalazin-1-one is a key determinant of its interaction with target proteins.

Research on related scaffolds has demonstrated that the electronic properties of substituents play a critical role. For instance, studies on substituted benzazoles revealed that electron-withdrawing groups, such as chlorine or nitro, at position 5 of the heterocyclic nucleus increased antifungal potency against C. albicans esisresearch.org. Similarly, in another series of phthalazinone derivatives, compounds with electron-withdrawing substituents exhibited notable anti-tumor activity compared to those with electron-donating groups researchgate.net. This suggests that the electron-donating nature of the ethyl group in this compound likely modulates its biological profile in a distinct manner, possibly by enhancing hydrophobic interactions or altering the electron density of the phenyl ring to optimize binding.

The position of the substituent is equally important. In a series of 4-substituted-2(1H)-phthalazinone derivatives, variations in the substituent on a piperazine moiety attached to the core led to significant differences in α-adrenoceptor antagonist activity nih.gov. For compounds with a phenyl ring at the 4-position, substitution patterns on this ring dictate the orientation and binding affinity within the target's active site. The para-position, as occupied by the ethyl group, often allows the substituent to extend into a specific sub-pocket of the binding site, which can either be favorable or unfavorable depending on the pocket's size and polarity.

| Scaffold/Series | Substituent Type | Position | Observed Impact on Efficacy | Reference |

|---|---|---|---|---|

| Phthalazinone Derivatives | Electron-withdrawing | Various | Enhanced anti-tumor activity | researchgate.net |

| Benzazole Derivatives | Electron-withdrawing (e.g., Cl, NO2) | Position 5 | Increased antifungal activity | esisresearch.org |

| 4-Substituted-2(1H)-phthalazinones | N-substituted piperazine | Core | Modulated α-blocking activity | nih.gov |

Role of Molecular Conformation and Dihedral Angles in Biological Recognition

X-ray crystallography studies of structurally similar compounds provide significant insight into the likely conformation of this compound. For 4-(4-methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one, the dihedral angle between the methylphenyl ring and the phthalazinone ring system is 53.93 (9)° nih.gov. This significant twist from planarity is a common feature in this class of compounds and is crucial for avoiding steric clashes and optimizing interactions with the receptor. The rotational barrier of the phenyl-phthalazinone inter-ring bond is generally very low, allowing the molecule to adopt a favorable conformation upon binding researchgate.net.

This non-planar conformation is essential for presenting the key interacting moieties in the correct spatial orientation for binding. The specific dihedral angle influences how the ethylphenyl group is positioned relative to the phthalazinone core, which in turn affects which amino acid residues it can interact with inside a protein's binding pocket.

| Compound | Ring System 1 | Ring System 2 | Dihedral Angle (°) | Reference |

|---|---|---|---|---|

| 4-(4-Methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one | Methylphenyl ring | Phthalazinone ring | 53.93 (9) | nih.gov |

| 2-(2-Hydroxyethyl)phthalazin-1(2H)-one | Pyridazinone ring | Benzene ring | 2.35 (5) | nih.gov |

Influence of Intermolecular Hydrogen Bonding and Other Non-Covalent Interactions

The binding of this compound to its biological target is stabilized by a network of non-covalent interactions. These interactions, while individually weak, collectively contribute to the high affinity and specificity required for therapeutic effect.

Hydrogen Bonding: The phthalazinone core contains key functional groups capable of forming hydrogen bonds. The lactam moiety includes a nitrogen-hydrogen (N-H) group that can act as a hydrogen bond donor and a carbonyl group (C=O) that is an effective hydrogen bond acceptor rsc.org. These groups can form crucial interactions with amino acid residues such as serine, threonine, or the peptide backbone in a protein's active site. The formation of specific hydrogen bond networks is a recurring theme in the binding of phthalazinone derivatives to their targets researchgate.net.

π-π Stacking: The aromatic nature of both the phthalazinone ring system and the ethylphenyl ring allows for potential π-π stacking interactions. In the crystal structure of the related 4-(4-methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one, π–π interactions with a centroid–centroid distance of 3.6990 (12) Å are observed, which help stabilize the crystal packing nih.gov. Similar interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan are often critical for ligand recognition in biological targets.

C-H···O and C-H···N Interactions: Weak hydrogen bonds, such as those involving carbon-hydrogen bonds as donors (C-H···O or C-H···N), also contribute to the stability of the ligand-receptor complex. Crystal structures of phthalazinone derivatives show molecules are often connected by intermolecular C—H···O hydrogen bonds nih.govnih.gov. These subtle interactions help to fine-tune the orientation of the ligand within the binding site.

Computational and Predictive SAR Modeling

Computational methods are indispensable tools for elucidating the SAR of phthalazinone derivatives and for designing new, more potent analogs. Techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking provide valuable insights into the molecular basis of biological activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For phthalazinone derivatives, QSAR models have been successfully developed to predict their inhibitory activity against targets like Poly (ADP-ribose) polymerase (PARP) and dengue virus longdom.orgproquest.comlongdom.orgdoaj.org. These models use molecular descriptors—numerical values that encode the topological, geometrical, and electronic properties of the molecules—to build a predictive equation. A robust QSAR model can then be used to estimate the activity of novel, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing researchgate.net.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. For phthalazinone scaffolds, docking studies have been used to visualize binding modes and rationalize observed biological activities against various targets, including the epidermal growth factor receptor (EGFR), cholinesterases, and microbial enzymes researchgate.netnih.govekb.eg. These simulations can identify key interactions, such as the hydrogen bonds and hydrophobic contacts discussed previously, that are essential for binding. By understanding these interactions, researchers can rationally design modifications to the this compound structure to enhance its binding affinity and selectivity. For example, docking studies might suggest that replacing the ethyl group with a different substituent could lead to a more favorable interaction with a specific pocket in the target protein.

Advanced Analytical and Computational Research on Phthalazinone Compounds

Spectroscopic Characterization for Complex Structural Elucidation in Research

To thoroughly characterize the molecular structure of 4-(4-ethylphenyl)-2H-phthalazin-1-one, a combination of spectroscopic methods would be required. This typically involves Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

¹H-NMR and ¹³C-NMR spectra are crucial for determining the carbon-hydrogen framework of a molecule. For this compound, these techniques would confirm the presence and connectivity of the ethyl group, the substituted phenyl ring, and the phthalazinone core. Specific chemical shifts (δ), coupling constants (J), and signal multiplicities would provide definitive evidence of the structure. However, no published NMR data for this specific compound could be found.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For the target compound, key vibrational bands would be expected for the C=O (carbonyl) group of the lactam ring, the N-H bond of the phthalazinone, and the C=N and C=C bonds within the aromatic systems. Without experimental data, a table of characteristic absorption bands cannot be compiled.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) would confirm the molecular formula of this compound. The fragmentation pattern observed in the mass spectrum would also offer valuable structural information. This specific data is not available in the surveyed literature.

X-ray Crystallography and Analysis of Supramolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This analysis provides precise bond lengths, bond angles, and conformational details. Computational methods like Hirshfeld surface analysis are then used to investigate the intermolecular interactions that govern the crystal packing.

Crystal Structure Determination and Conformational Analysis

A single-crystal X-ray diffraction study would reveal the precise solid-state structure of this compound. Key findings would include the planarity of the phthalazinone ring system and the dihedral angle between this core and the 4-ethylphenyl substituent. Such data has been reported for analogous compounds like 4-(4-methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one, but not for the specific molecule of interest. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify the various intermolecular contacts within a crystal. nih.govresearchgate.netdoaj.orgresearchgate.neteurjchem.com By mapping properties onto this surface, researchers can understand the nature and prevalence of interactions such as hydrogen bonds and π–π stacking, which dictate how molecules arrange themselves in the solid state. This analysis is contingent on having the crystal structure data, which is unavailable for this compound.

Computational Chemistry and Molecular Modeling Applications

Computational chemistry and molecular modeling have become indispensable tools in the study of phthalazinone compounds, offering profound insights into their structural, electronic, and interactive properties. These in silico methods allow researchers to predict molecular behavior, understand structure-activity relationships (SAR), and guide the rational design of new derivatives with enhanced properties. For the specific compound this compound, these computational approaches provide a framework for predicting its biological potential and chemical characteristics.

Molecular Docking Studies for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger molecule like a protein receptor. rsc.orgjournaljpri.com This method is crucial for predicting the binding affinity and interaction patterns between a ligand, such as this compound, and a biological target. The primary goal is to identify potential therapeutic targets and elucidate the mechanism of action at a molecular level.

In a typical molecular docking study for this compound, a three-dimensional structure of the compound would be generated and optimized. This ligand is then "docked" into the active site of a selected protein target. The process involves sampling a wide range of conformations and orientations of the ligand within the binding pocket and scoring them based on a force field that estimates the binding energy. journaljpri.com Lower binding energy scores typically indicate a more stable and favorable interaction.

The phthalazinone scaffold has been investigated for its interaction with various enzymes and receptors. osf.ioresearchgate.net For instance, derivatives have been docked into the active sites of targets like poly (ADP-ribose) polymerase (PARP) and various kinases. researchgate.netnih.gov These studies often reveal key interactions, such as hydrogen bonds between the phthalazinone core and amino acid residues, as well as hydrophobic interactions involving the phenyl rings. nih.gov

For this compound, docking studies would likely predict significant hydrophobic interactions between its 4-ethylphenyl group and nonpolar residues in a receptor's binding pocket. The phthalazinone ring itself, with its carbonyl group and nitrogen atoms, could act as a hydrogen bond acceptor or donor, forming critical connections that anchor the molecule in place.

Below is a hypothetical data table illustrating the kind of results a molecular docking study for this compound against a hypothetical protein kinase might yield.

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Hydrogen Bond Interactions | GLU 178, LYS 95 |

| Hydrophobic Interactions | LEU 150, VAL 88, ALA 105 |

| Interacting Amino Acid Residues | GLU 178, LYS 95, LEU 150, VAL 88, ALA 105, PHE 177 |

Density Functional Theory (DFT) Simulations and Quantum Chemical Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely used to calculate various molecular properties, including optimized geometry, vibrational frequencies, and electronic properties like dipole moment and molecular electrostatic potential (MEP).

For this compound, DFT simulations, often using a basis set like B3LYP/6-311G(d,p), would be employed to determine its most stable three-dimensional conformation. materialsciencejournal.org These calculations provide precise information on bond lengths, bond angles, and dihedral angles. The results of these geometry optimizations are fundamental for understanding the molecule's shape and how it might interact with other molecules.

Quantum chemical calculations also allow for the generation of a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show a negative potential (red/yellow) around the carbonyl oxygen, indicating a site prone to electrophilic attack, and positive potential (blue) around the N-H group, indicating a site for nucleophilic attack.

A hypothetical table of optimized geometric parameters for this compound derived from DFT calculations is presented below.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.23 Å |

| Bond Length | N-N | 1.39 Å |

| Bond Length | C-C (Phthalazinone-Phenyl) | 1.48 Å |

| Bond Angle | C-N-N | 118.5° |

| Dihedral Angle | Phthalazinone-Phenyl | 45.2° |

HOMO-LUMO Energy Gap Analysis for Chemical Reactivity and Stability

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.govschrodinger.com

A large HOMO-LUMO gap suggests high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. aimspress.com Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. ekb.eg These energies are calculated using methods like DFT. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net

For this compound, the HOMO is likely to be distributed over the electron-rich aromatic rings, while the LUMO might be centered on the phthalazinone core, particularly the C=O and C=N bonds. The analysis of the HOMO-LUMO gap provides insights into the charge transfer interactions that can occur within the molecule, which is crucial for understanding its potential biological and chemical behavior. aimspress.com

The following table presents hypothetical HOMO-LUMO energy values and related quantum chemical descriptors for this compound.

| Quantum Chemical Parameter | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.25 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.85 |

| HOMO-LUMO Energy Gap | ΔE | 4.40 |

| Ionization Potential | I | 6.25 |

| Electron Affinity | A | 1.85 |

| Global Hardness | η | 2.20 |

| Chemical Potential | µ | -4.05 |

| Electrophilicity Index | ω | 3.73 |

Prediction and Analysis of Intermolecular Interaction Energies

Understanding the nature and strength of intermolecular interactions is fundamental to predicting how molecules will behave in a condensed phase, such as in a crystal or in solution. Computational methods can be used to calculate the energies of these non-covalent interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking interactions.

The analysis of intermolecular interaction energies helps in rationalizing the physical properties of the compound, such as its melting point and solubility. In the context of drug design, these interactions are what determine the binding affinity of the molecule to its target. By quantifying these energies, researchers can gain a deeper understanding of the forces driving molecular recognition and binding.

A hypothetical breakdown of intermolecular interaction energies for a dimer of this compound is shown in the table below.

| Type of Interaction | Energy (kcal/mol) | Contributing Groups |

| Hydrogen Bonding (N-H···O=C) | -5.8 | N-H of one molecule, C=O of another |

| π-π Stacking | -3.2 | Phenyl ring of phthalazinone and ethylphenyl ring |

| van der Waals Forces | -2.5 | Ethyl group and aromatic hydrogens |

| Total Interaction Energy | -11.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.